molecular formula C6H14N2O3 B044584 5-Hydroxylysine CAS No. 1190-94-9

5-Hydroxylysine

Cat. No. B044584
CAS RN: 1190-94-9
M. Wt: 162.19 g/mol
InChI Key: YSMODUONRAFBET-UHNVWZDZSA-N
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Description

5-Hydroxylysine (Hyl) is an amino acid with the molecular formula C6H14N2O3 . It was first discovered in 1921 by Donald Van Slyke as the 5-hydroxylysine form . It arises from a post-translational hydroxy modification of lysine and is most widely known as a component of collagen .


Molecular Structure Analysis

The molecular structure of 5-Hydroxylysine is C6H14N2O3 . The 5-Hydroxylysine molecule contains a total of 24 bonds. There are 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 2 primary amines (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .


Chemical Reactions Analysis

5-Hydroxylysine arises from a post-translational hydroxy modification of lysine . It is most widely known as a component of collagen . It is biosynthesized from lysine via oxidation by lysyl hydroxylase enzymes .


Physical And Chemical Properties Analysis

5-Hydroxylysine has a molecular formula of C6H14N2O3 and a molecular weight of 162.18696 g/mol . The InChI of 5-Hydroxylysine is InChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11) .

Scientific Research Applications

Metabolic Indicators of Keloid Severity

5-Hydroxylysine has been identified as a metabolic indicator of keloid severity . Keloids are a skin fibroproliferative disease with unknown pathogenesis. Metabolomics provides a new perspective for revealing biomarkers related to metabolites and their metabolic mechanisms . In a study, metabolomics and transcriptomics were used for data analysis, and it was found that 5-hydroxylysine may be a metabolic indicator of keloid severity .

Role in Metabolic Pathways

The metabolic pathways which play important roles in the pathogenesis of keloids included arachidonic acid metabolism and d-arginine and d-ornithine metabolism . 5-Hydroxylysine plays a significant role in these metabolic pathways .

Use in Metabolomic Profiling

5-Hydroxylysine is used in metabolomic profiling, a technique used to analyze biological samples for their chemical constituents . This technique is used to identify and quantify metabolites in a variety of biological samples, providing a snapshot of the metabolic status of a cell, tissue, or organism at a particular point in time .

Pharmaceutical Intermediate

5-Hydroxylysine is an important pharmaceutical intermediate with a variety of regional and stereoisomers . It is used in the synthesis of various pharmaceutical compounds .

Role in Hydroxylation of Amino Acids

Hydroxylation of amino acids is one of the most common C-H bond functionalization reactions . 5-Hydroxylysine plays an important role in this process .

Use in Biocatalytic Synthesis

For the manufacture of hydroxy amino acids (HAAs), the high regioselectivity biocatalytic synthesis approach is favored over chemical synthesis . 5-Hydroxylysine is used in this biocatalytic synthesis approach .

Safety And Hazards

5-Hydroxylysine is not classified as a hazardous substance or mixture . No hazard pictogram, no signal word, no hazard statement(s), no precautionary statement(s) are required .

Future Directions

5-Hydroxylysine and 1-Methylnicotinamide are metabolic indicators of keloid severity . The high-risk early warning index for 5-Hydroxylysine is 4 × 10^8 - 6.3×10^8 (p = 0.0008) .

properties

IUPAC Name

(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMODUONRAFBET-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317083
Record name L-Hydroxylysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxylysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

23 mg/mL
Record name 5-Hydroxylysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Hydroxylysine

CAS RN

1190-94-9
Record name L-Hydroxylysine
Source CAS Common Chemistry
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Record name 5-Hydroxylysine
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Record name L-Hydroxylysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erythro-5-hydroxy-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.388
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Record name HYDROXYLYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GQB349IUB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 5-Hydroxylysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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